

# In-Depth Technical Guide to the Safety and Handling of Dimethachlor-d6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethachlor-d6*

Cat. No.: *B15613019*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling procedures, and technical information for **Dimethachlor-d6**, a deuterated analog of the chloroacetamide herbicide Dimethachlor. This document is intended to serve as a critical resource for laboratory personnel, ensuring safe and effective use in research and development settings.

## Chemical and Physical Properties

**Dimethachlor-d6** is the isotopically labeled version of Dimethachlor, where six hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry. The physical and chemical properties of **Dimethachlor-d6** are considered to be nearly identical to those of the parent compound, Dimethachlor.

Table 1: Physicochemical Properties of Dimethachlor

| Property                                   | Value                                             | Source                                  |
|--------------------------------------------|---------------------------------------------------|-----------------------------------------|
| CAS Number                                 | 50563-36-5                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula                          | C <sub>13</sub> H <sub>18</sub> CINO <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight                           | 255.74 g/mol                                      | <a href="#">[1]</a>                     |
| Appearance                                 | Colorless solid                                   | <a href="#">[3]</a>                     |
| Melting Point                              | Not available                                     |                                         |
| Boiling Point                              | Not available                                     |                                         |
| Solubility in Water                        | Highly soluble                                    | <a href="#">[4]</a>                     |
| Vapor Pressure                             | Low volatility                                    | <a href="#">[4]</a>                     |
| LogP (Octanol-Water Partition Coefficient) | 2.3                                               | <a href="#">[1]</a>                     |

Note: A specific CAS number for **Dimethachlor-d6** is not consistently reported in public databases; the CAS number for the parent compound is provided. Researchers should refer to the supplier's documentation for specific lot information.

## Safety Data Sheet (SDS) Summary

The safety profile of **Dimethachlor-d6** is extrapolated from the data for Dimethachlor. It is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Classification

| Hazard Class                                  | Category | Hazard Statement                                           |
|-----------------------------------------------|----------|------------------------------------------------------------|
| Acute Toxicity, Oral                          | 4        | H302: Harmful if swallowed                                 |
| Skin Sensitization                            | 1        | H317: May cause an allergic skin reaction                  |
| Acute Toxicity, Inhalation                    | 2        | H330: Fatal if inhaled                                     |
| Hazardous to the Aquatic Environment, Acute   | 1        | H400: Very toxic to aquatic life                           |
| Hazardous to the Aquatic Environment, Chronic | 1        | H410: Very toxic to aquatic life with long lasting effects |

Table 3: Toxicological Data for Dimethachlor

| Endpoint | Value          | Species | Route      | Source              |
|----------|----------------|---------|------------|---------------------|
| LD50     | 1600 mg/kg     | Rat     | Oral       | <a href="#">[3]</a> |
| LD50     | >2003 mg/kg    | Rabbit  | Dermal     | <a href="#">[3]</a> |
| LC50     | 3592 mg/L (4h) | Mouse   | Inhalation | <a href="#">[3]</a> |

## Handling and Personal Protective Equipment (PPE)

Due to its toxicity, particularly via inhalation, strict adherence to safety protocols is mandatory when handling **Dimethachlor-d6**.

Engineering Controls:

- Work in a well-ventilated area, preferably within a certified chemical fume hood.[\[3\]](#)
- Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
- Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required. Given the "Fatal if inhaled" classification, a supplied-air respirator may be necessary for certain procedures.

#### Hygiene Practices:

- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.
- Contaminated clothing should be removed and laundered before reuse.

## Experimental Protocols

**Dimethachlor-d6** is primarily used as an internal standard in analytical methods for the detection and quantification of Dimethachlor in various environmental and biological matrices. The following is a representative protocol for the analysis of Dimethachlor in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Workflow for Sample Analysis using **Dimethachlor-d6** Internal Standard



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of Dimethachlor in environmental samples using **Dimethachlor-d6** as an internal standard.

### Detailed Methodology:

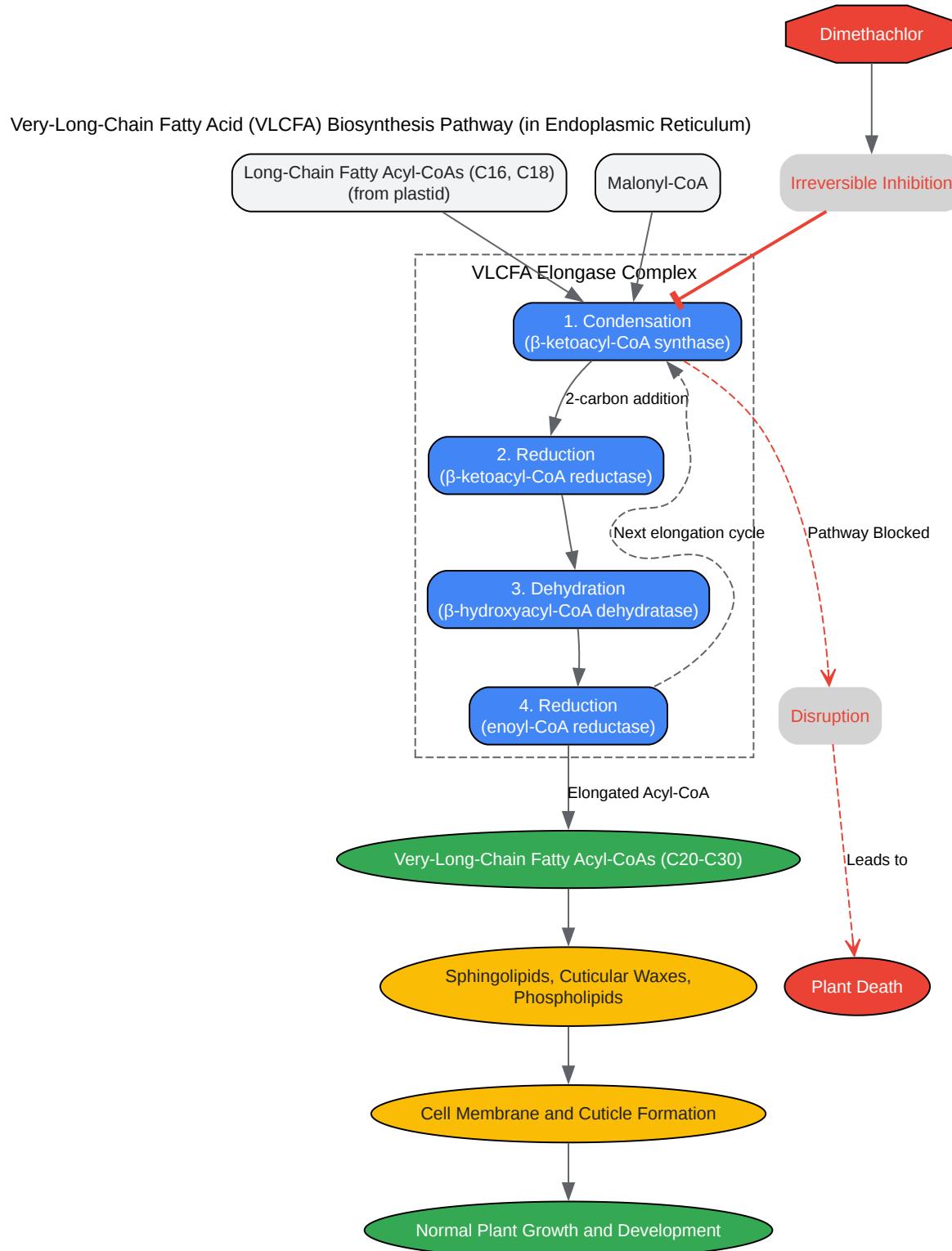
- Standard Preparation:
  - Prepare a stock solution of **Dimethachlor-d6** in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  - From the stock solution, prepare a working internal standard (IS) solution at a concentration of 1 µg/mL.
  - Prepare calibration standards of non-labeled Dimethachlor at various concentrations, each containing a fixed amount of the **Dimethachlor-d6** IS.[5]
- Sample Preparation:
  - Collect a known volume of the water sample (e.g., 100 mL).
  - Add a precise volume of the **Dimethachlor-d6** IS working solution to the sample to achieve a final concentration within the linear range of the instrument (e.g., 10 ng/L).[5]
  - Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to extract the analytes from the water matrix.[6]
  - Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).
  - Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[6]
- LC-MS/MS Analysis:
  - Inject the prepared sample extract into the LC-MS/MS system.
  - Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[7]
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both

### Dimethachlor and **Dimethachlor-d6**.<sup>[8]</sup>

- Quantification:

- A calibration curve is constructed by plotting the ratio of the peak area of Dimethachlor to the peak area of **Dimethachlor-d6** against the concentration of the Dimethachlor calibration standards.
- The concentration of Dimethachlor in the unknown sample is then calculated from its peak area ratio to the internal standard using the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response.<sup>[5]</sup>

## Mechanism of Action and Signaling Pathway


Dimethachlor is a chloroacetamide herbicide that acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.<sup>[4]</sup> VLCFAs are essential components of various lipids, including those that form cell membranes and the protective outer cuticle of the plant.

The primary target of chloroacetamide herbicides is the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum. Specifically, it is believed to covalently bind to a cysteine residue in the active site of the condensing enzyme component of this complex.<sup>[4]</sup> This irreversible inhibition halts the elongation of fatty acid chains beyond C18.

The disruption of VLCFA synthesis leads to a cascade of downstream effects, including:

- Impaired cell membrane formation and integrity.
- Defective cuticle formation, leading to increased water loss and susceptibility to environmental stresses.
- Inhibition of cell division and expansion, ultimately resulting in the death of the seedling.

Signaling Pathway of Dimethachlor's Herbicidal Action



[Click to download full resolution via product page](#)

Caption: The herbicidal action of Dimethachlor via the inhibition of the VLCFA elongase complex in plants.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dimethachlor | C13H18ClNO2 | CID 39722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. agilent.com [agilent.com]
- 4. Dimethachlor (Ref: CGA 17020) [sitem.herts.ac.uk]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 6. epa.gov [epa.gov]
- 7. Degradation studies of dimethachlor in soils and water by UHPLC-HRMS: putative elucidation of unknown metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doh.wa.gov [doh.wa.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Safety and Handling of Dimethachlor-d6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15613019#safety-data-sheet-sds-and-handling-of-dimethachlor-d6>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)